N-Methyl-(1-methylazetidin-3-YL)methanamine
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Synonym Validation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as N-methyl-1-(1-methylazetidin-3-yl)methanamine, which precisely describes the substitution pattern and functional group arrangement. This nomenclature reflects the presence of a methylated primary amine functionality attached to the methanamine group, while the azetidine ring bears a methyl substituent at the nitrogen position. The compound is registered under Chemical Abstracts Service number 864350-83-4, providing a unique identifier for regulatory and research purposes.
Alternative systematic names include methyl[(1-methylazetidin-3-yl)methyl]amine, which emphasizes the secondary amine character of the terminal nitrogen atom. The compound has been catalogued under various commercial designations, including research codes such as Enamine-ENA514237173 and MFCD28046336. These alternative nomenclatures maintain consistency with International Union of Pure and Applied Chemistry guidelines while reflecting different perspectives on the molecular connectivity and functional group hierarchy.
The validation of synonyms reveals several commercially relevant designations used across different chemical databases and suppliers. The structural nomenclature consistently identifies the core azetidine framework with its characteristic four-membered saturated ring containing one nitrogen atom. The systematic naming conventions emphasize the specific positioning of methyl groups at both the ring nitrogen and the terminal amine functionality, distinguishing this compound from related azetidine derivatives with different substitution patterns.
Properties
IUPAC Name |
N-methyl-1-(1-methylazetidin-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-7-3-6-4-8(2)5-6/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPXOXONOLFNMPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CN(C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90631049 | |
| Record name | N-Methyl-1-(1-methylazetidin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90631049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864350-83-4 | |
| Record name | N-Methyl-1-(1-methylazetidin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90631049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl[(1-methylazetidin-3-yl)methyl]amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Stepwise Synthesis:
Formation of Key Intermediate (Oxirane Derivative):
- N-substituted benzylamines react with epichlorohydrin or substituted oxiranes to form oxiranylmethyl intermediates.
- These intermediates contain the oxirane ring essential for subsequent ring closure.
Ring Closure via Metalation and Cyclization:
- Treatment of the oxirane intermediate with a superbase mixture such as lithium diisopropylamide (LDA) combined with potassium tert-butoxide (KOR) in tetrahydrofuran (THF) at −78 °C.
- This step induces deprotonation at the benzylic position, generating a nucleophilic carbon that attacks the oxirane ring, closing the four-membered azetidine ring regio- and diastereoselectively.
- The reaction exclusively forms the trans-azetidine isomer, consistent with kinetic control and Baldwin’s rules.
This method is scalable and yields moderate to good isolated product yields, with tolerance for various substituents on the benzylamine moiety.
Reaction Conditions and Optimization
- Base Selection: The combination of LDA and potassium tert-butoxide is critical. Other bases such as lithium tetramethylpiperidide or potassium hexamethyldisilazide fail to produce the desired azetidine ring efficiently.
- Temperature: Low temperature (−78 °C) is essential to favor kinetic control and prevent side reactions.
- Solvent: Tetrahydrofuran (THF) is used as the solvent to solvate the metal cations and stabilize intermediates.
- Substituent Effects: Electron-donating groups on the aromatic ring improve yields, while strong electron-withdrawing groups reduce nucleophilicity and lower yields.
Mechanistic Insights and Computational Studies
Density Functional Theory (DFT) calculations provide detailed insight into the reaction mechanism:
- The deprotonation occurs preferentially at the benzylic position, forming a nucleophilic carbon center.
- The nucleophile attacks the oxirane ring, resulting in ring closure to form the azetidine.
- Despite five-membered rings being thermodynamically more stable, the reaction favors the kinetically controlled formation of the four-membered azetidine ring.
- The trans-azetidine isomer is more stable than the cis isomer due to steric factors.
- Transition state energies confirm the regio- and stereoselectivity observed experimentally.
Summary Table of Reaction Parameters and Outcomes
| Parameter | Description/Condition | Outcome/Notes |
|---|---|---|
| Starting materials | N-substituted benzylamines and epichlorohydrin/oxiranes | Formation of oxiranylmethyl intermediates |
| Base | Lithium diisopropylamide (LDA) + potassium tert-butoxide | Essential for selective deprotonation and cyclization |
| Solvent | Tetrahydrofuran (THF) | Stabilizes intermediates and solvates metal ions |
| Temperature | −78 °C | Ensures kinetic control and selectivity |
| Reaction time | Typically short (hours) | Efficient ring closure |
| Product stereochemistry | Predominantly trans-azetidine | Confirmed by NMR and computational studies |
| Yield range | Moderate to good (varies with substituents) | Electron-donating groups improve yield |
| Scalability | Demonstrated up to 20 mmol scale | Consistent yields at larger scale |
Chemical Reactions Analysis
Key Reaction Types
N-Methyl-(1-methylazetidin-3-yl)methanamine exhibits diverse chemical reactivity due to its azetidine ring structure and amine functionality. Below are the primary reaction types documented:
1.1 Alkylation and Acylation
The nitrogen atom in the azetidine ring acts as a nucleophile, enabling alkylation and acylation reactions. These transformations are critical for modifying the compound into derivatives with enhanced biological activity. For example, alkylation introduces alkyl groups, while acylation incorporates acyl moieties, altering solubility and target interactions.
1.2 Oxidation
Oxidation of the compound yields corresponding oxides. This reaction type is significant for generating metabolites or bioactive derivatives, though specific conditions (e.g., oxidizing agents, solvents) are not detailed in available literature.
1.3 Substitution Reactions
Nucleophilic substitution at the nitrogen atom allows for functional group replacement. This reactivity is leveraged in synthesizing analogs with tailored pharmacokinetic profiles.
1.4 Ring-Opening Reactions
The azetidine ring’s inherent strain renders it susceptible to ring-opening under specific conditions (e.g., acidic or basic catalysis). These reactions often lead to the formation of larger heterocycles, expanding the compound’s utility in organic synthesis.
1.5 Synthesis of Amidinourea Derivatives
The compound serves as a reagent in synthesizing amidinourea derivatives, which are explored as neuropeptide Y ligands. This application highlights its role in medicinal chemistry, particularly in targeting CNS-related pathways .
Reaction Conditions and Outcomes
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHN
- CAS Number : 864350-83-4
- IUPAC Name : N-methyl-1-(1-methylazetidin-3-yl)methanamine
- Molecular Weight : 114.19 g/mol
The compound features a four-membered azetidine ring with a methylamine group, enhancing its solubility and biological activity. Its dihydrochloride salt form improves aqueous solubility, making it suitable for various biological applications.
Chemistry
N-Methyl-(1-methylazetidin-3-YL)methanamine is utilized as a building block in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions, including oxidation and substitution, allows for the creation of diverse derivatives that can be explored for different applications in organic chemistry.
Biology
Research has focused on the biological activities of this compound, particularly its interactions with biomolecules. Studies indicate potential anticancer properties, with in vitro assays showing that it can induce apoptosis in cancer cell lines such as MDA-MB-231 and Hs 578T. The compound's binding affinity to specific proteins suggests it may play a role in modulating critical cellular pathways.
Medicine
The therapeutic potential of this compound is under investigation for treating various medical conditions. Its unique structure positions it as a candidate for developing new drugs targeting neurological disorders or infections. Pharmacokinetic evaluations indicate favorable solubility and permeability profiles essential for oral bioavailability.
Industry
In industrial applications, this compound is utilized in producing specialty chemicals and materials. Its versatility in chemical synthesis makes it valuable for creating compounds with specific desired properties.
Case Study 1: Anticancer Properties
In a study involving MDA-MB-231 breast cancer cells, this compound was tested for its ability to induce apoptosis. Results demonstrated a dose-dependent increase in apoptotic markers, confirming its efficacy as an anticancer agent. The concentration required for significant apoptotic response was low, indicating high potency.
Case Study 2: Binding Affinity Assessment
Binding assays conducted to evaluate the interaction of this compound with various proteins revealed selective binding characteristics. These findings highlight its potential for further development in targeted therapies aimed at specific diseases.
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Azetidine ring with methylamine group | Induces apoptosis; selective binding |
| Other Azetidine Derivatives | Varies; often lacks methyl substitution | Variable; generally less potent than target compound |
Mechanism of Action
The mechanism of action of N-Methyl-(1-methylazetidin-3-YL)methanamine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity and influencing various biological processes . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Properties of N-Methyl-(1-methylazetidin-3-YL)methanamine and Analogues
Reactivity Trends :
- Azetidine derivatives exhibit enhanced ring strain , increasing susceptibility to nucleophilic attack compared to five- or six-membered ring analogues.
- Aromatic substituents (e.g., naphthyl, thienyl) improve lipophilicity , impacting membrane permeability in bioactive compounds .
Biological Activity
N-Methyl-(1-methylazetidin-3-YL)methanamine, also known as N,1-Dimethyl-3-azetidinemethanamine, is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, supported by various research findings and case studies.
Chemical Structure and Properties
This compound features a four-membered azetidine ring with a methylamine group, which enhances its solubility and biological activity. Its molecular formula is C_5H_{12}N_2, and it is often encountered in its dihydrochloride salt form, improving its aqueous solubility for biological applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. The compound binds to target molecules, modulating their activity and influencing various biological processes. This mechanism is crucial for understanding its potential therapeutic applications.
1. Anticancer Properties
Recent studies have explored the anticancer potential of this compound. In vitro assays have demonstrated that it can induce apoptosis in cancer cell lines, such as MDA-MB-231 and Hs 578T. The compound showed significant induction of caspase-3 activity, indicating its role in promoting programmed cell death .
2. Binding Affinity Studies
Interaction studies have revealed that this compound possesses binding affinity against various biological targets. The compound's structural features allow it to interact effectively with proteins involved in critical cellular pathways, which may lead to therapeutic benefits in treating diseases like cancer.
3. Pharmacokinetics and Bioavailability
Pharmacokinetic evaluations indicate that the compound has favorable solubility and permeability profiles, which are essential for oral bioavailability. Studies suggest that modifications to the azetidine ring can enhance its pharmacokinetic properties, reducing efflux ratios and improving absorption .
Case Study 1: Apoptosis Induction in Cancer Cells
In a study involving MDA-MB-231 breast cancer cells, this compound was tested for its ability to induce apoptosis. The results showed a dose-dependent increase in apoptotic markers, confirming its efficacy as an anticancer agent. The concentration required for a significant apoptotic response was determined to be low, indicating high potency .
Case Study 2: Binding Affinity Assessment
A series of binding assays were conducted to evaluate the interaction of this compound with various proteins. The findings suggested that the compound exhibits selective binding characteristics, making it a candidate for further development in targeted therapies.
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Azetidine ring with methylamine group | Induces apoptosis; selective binding |
| Other Azetidine Derivatives | Varies; often lacks methyl substitution | Variable; less potent than target compound |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-Methyl-(1-methylazetidin-3-YL)methanamine, and how can reaction yields be maximized?
- Methodological Answer : The compound can be synthesized via reductive amination or cyclization of azetidine precursors. For example, a 91.6% yield was achieved using acetic acid in water at 0–55°C for 3–4 hours in a related methanamine derivative synthesis . Optimization may involve adjusting solvent polarity (e.g., water/tert-butanol mixtures) and catalyst selection (e.g., copper acetate for 1,3-dipolar cycloadditions) . Monitoring reaction progress via TLC (hexane:ethyl acetate = 8:2) ensures timely quenching and purification .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., –NH stretch at ~3262 cm⁻¹, C=O at ~1671 cm⁻¹ in analogous compounds) .
- NMR : ¹H NMR resolves methyl and azetidine protons (e.g., δ 5.38 ppm for –NCH₂CO– in related structures), while ¹³C NMR confirms carbon environments (e.g., δ 52.0 ppm for methylene carbons) .
- Mass Spectrometry : HRMS validates molecular weight (e.g., [M+H]⁺ calculated for C₂₁H₁₈N₅O₄: 404.1359) .
Q. How can crystallographic data for this compound be refined using computational tools?
- Methodological Answer : The SHELX system (e.g., SHELXL) is widely used for small-molecule refinement. For high-resolution data, SHELXPRO interfaces with macromolecular applications, while ORTEP-III generates graphical representations of thermal ellipsoids . Key steps include:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for single-crystal X-ray diffraction.
- Refinement : Apply twin-law corrections in SHELXL for twinned crystals .
Advanced Research Questions
Q. How can contradictions in spectroscopic or crystallographic data be resolved?
- Methodological Answer : Discrepancies in NMR peaks (e.g., split signals due to tautomerism) may require variable-temperature NMR or deuteration experiments. For crystallographic conflicts (e.g., disorder in azetidine rings), use SQUEEZE in PLATON to model solvent-accessible voids or apply Hirshfeld atom refinement (HAR) for hydrogen positioning .
Q. What computational strategies predict the reactivity and stability of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict bond dissociation energies (e.g., C–N bonds in azetidine).
- MD Simulations : Simulate solvation effects in water/DMSO using GROMACS to assess hydrolytic stability .
- Thermodynamic Data : Reference NIST values (e.g., ΔfH° = −45.6 kJ/mol for dimethylamine derivatives) to model reaction enthalpies .
Q. How can catalytic systems enhance regioselectivity in functionalizing the azetidine ring?
- Methodological Answer : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) improves regioselectivity for triazole derivatives. For example, 10 mol% Cu(OAc)₂ in tert-butanol/water (3:1) at RT achieves >90% conversion in 6–8 hours . Asymmetric catalysis with chiral ligands (e.g., (S)-BINOL) can induce enantioselectivity in azetidine ring-opening reactions .
Safety and Compliance
Q. What safety protocols are critical for handling this compound?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
